![molecular formula C18H16F2N2O2 B2365655 3,4-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide CAS No. 1448065-52-8](/img/structure/B2365655.png)
3,4-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide
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Overview
Description
The compound “3,4-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide” is a derivative of indole . Indole derivatives are known to be precursors for the synthesis of biologically active structures .
Synthesis Analysis
While specific synthesis methods for this compound were not found, indole derivatives are generally synthesized using multicomponent reactions . These reactions are high-yielding, operationally friendly, time- and cost-effective .Chemical Reactions Analysis
Indole derivatives are known to participate in various chemical reactions. For instance, they have been used in multicomponent reactions to generate complex molecules .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated promising antiviral properties. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed potency against Coxsackie B4 virus .
Fluorescent Probes and Imaging Agents
The compound’s unique structure makes it suitable for use as a fluorescent probe. For example:
- BODIPY , when infused in silicon oil, imparts fluorescence that can be employed in light microscopy for cell sheets .
Neurotransmission and Neurological Disorders
Indole derivatives have implications in neurological health:
- They interact with dopamine receptors, potentially influencing conditions like addiction, depression, Huntington’s disease, and schizophrenia .
Chelating Agent and Cytotoxicity
- 3-Hydroxy-1,2-dimethyl-4(1H)-pyridone , a derivative, acts as a hydroxyketone chelating agent and has been evaluated for cytotoxic effects on oral human normal and tumor cell lines .
Suzuki–Miyaura Coupling
- The indole scaffold is amenable to Suzuki–Miyaura cross-coupling reactions, a powerful method for carbon–carbon bond formation. Researchers have harnessed this reaction for various applications, including drug synthesis .
Nitric Oxide Sensing
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the compound “3,4-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide” could be a subject of future research in medicinal and pharmaceutical chemistry.
Mechanism of Action
Target of Action
The compound “3,4-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide” contains an indole nucleus, which is found in many bioactive compounds . Compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with multiple targets.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities , suggesting that this compound may also interact with multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , the compound may have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
3,4-difluoro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c1-22-10-13(12-4-2-3-5-16(12)22)17(23)9-21-18(24)11-6-7-14(19)15(20)8-11/h2-8,10,17,23H,9H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGKTBULZRKCNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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